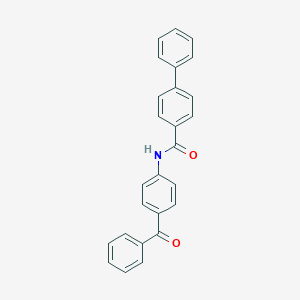
N-(4-benzoylphenyl)-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-benzoylphenyl)-4-phenylbenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a biphenylcarboxamide moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-4-phenylbenzamide typically involves the amidation of 4-aminobenzophenone with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-(4-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-benzoylphenyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its photoreactive properties.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and nanomaterials.
作用機序
The mechanism of action of N-(4-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of photoreactive applications, the compound absorbs light energy and undergoes a photochemical reaction, leading to the formation of reactive intermediates that can covalently modify target molecules.
類似化合物との比較
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Known for its lipid-lowering properties and potential therapeutic applications in hyperlipidemia.
N-(4-Benzoylphenyl)-1H-Indole-2-Carboxamide: Studied for its effects on gene expression and potential use in treating cardiovascular diseases.
Pyrazoline Derivatives: These compounds share similar photoreactive properties and are used in various pharmaceutical and industrial applications.
Uniqueness
N-(4-benzoylphenyl)-4-phenylbenzamide stands out due to its unique combination of a benzoyl group and a biphenylcarboxamide moiety, which imparts distinct chemical reactivity and photoreactive properties. This makes it a valuable compound for research in photochemistry and materials science.
特性
分子式 |
C26H19NO2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C26H19NO2/c28-25(21-9-5-2-6-10-21)22-15-17-24(18-16-22)27-26(29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-18H,(H,27,29) |
InChIキー |
GGIKJLZDFDWKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














